6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate
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Overview
Description
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound with the molecular formula C9H3F4NO5 and a molecular weight of 281.12 g/mol . It is known for its unique structure, which includes a nitro group and four fluorine atoms attached to a benzoyl acetate moiety . This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate typically involves the nitration of 2,3,4,5-tetrafluorobenzoyl acetate. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents . The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 6-Amino-2,3,4,5-tetrafluorobenzoyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 6-Nitro-2,3,4,5-tetrafluorobenzoic acid and acetic acid.
Scientific Research Applications
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and influence its reactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoyl acetate: Lacks the nitro group, resulting in different reactivity and applications.
6-Amino-2,3,4,5-tetrafluorobenzoyl acetate: Formed by the reduction of the nitro group, with distinct chemical properties and uses.
6-Nitro-2,3,4,5-tetrafluorobenzoic acid: Formed by the hydrolysis of the ester group, with different solubility and reactivity.
Uniqueness
6-Nitro-2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both nitro and fluorine groups, which impart distinct chemical properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H3F4NO5 |
---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
acetyl 2,3,4,5-tetrafluoro-6-nitrobenzoate |
InChI |
InChI=1S/C9H3F4NO5/c1-2(15)19-9(16)3-4(10)5(11)6(12)7(13)8(3)14(17)18/h1H3 |
InChI Key |
QLAFEFSHKKOUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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